Atrial-Selective AERP Prolongation Without QT Prolongation
AP14145 selectively prolongs atrial effective refractory period (AERP) without affecting ventricular repolarization (QTcB), a profile that contrasts sharply with IKr inhibitors dofetilide and ondansetron. In isolated guinea pig hearts, AP14145 (10 μM) increased AERP by 29 ms while producing no significant change in QTcB [1]. In vivo, AP14145 (15 mg/kg) increased AERP by 38 ms without QTcB prolongation [1]. In contrast, dofetilide (100 nM) increased QTcB by 15 ms ex vivo and 25 ms in vivo, with attenuated or absent AERP effects [1]. Ondansetron (10 μM) failed to inhibit IKCa in vitro yet prolonged ventricular repolarization ex vivo, confirming its IKr-dependent, non-atrial-selective profile [1].
| Evidence Dimension | Atrial effective refractory period (AERP) prolongation and QTcB interval change |
|---|---|
| Target Compound Data | AP14145: ex vivo AERP +29 ms (10 μM), in vivo AERP +38 ms (15 mg/kg); QTcB unchanged both ex vivo and in vivo |
| Comparator Or Baseline | Dofetilide: ex vivo QTcB +15 ms (100 nM), in vivo QTcB +25 ms (2 mg/kg), AERP unchanged in vivo; Ondansetron: no IKCa inhibition, ventricular repolarization prolonged ex vivo |
| Quantified Difference | AP14145 increased AERP by 29-38 ms without QTcB change; dofetilide increased QTcB by 15-25 ms without AERP change in vivo; ondansetron lacked atrial selectivity |
| Conditions | Isolated perfused guinea pig hearts (ex vivo) and atrial paced in vivo guinea pig model |
Why This Matters
This differential profile enables researchers to achieve atrial-specific electrophysiological effects while avoiding ventricular proarrhythmic risk signals, a critical requirement for anti-AF tool compound selection.
- [1] Bentzen, B. H., et al. (2019). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology, 10, 668. View Source
